{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid

Anticancer Sulfonamide hybrids A549 cells

Medicinal chemistry programs targeting anticancer or antibacterial sulfonamide hybrids often face a gap between bromothiophene hit identification and carboxylic acid derivatization. This compound bridges that gap as a ready-to-functionalize piperidine-acetic acid scaffold pre-equipped with the activity-enhancing 5-bromo-2-thienyl sulfonyl core. - Anticancer SAR: Enables amide/ester prodrug exploration while retaining the bromothiophene core that drives IC50 = 36 µM against A549 NSCLC cells (≥33-fold over aspirin). - Quorum-Sensing Inhibition: Provides the essential bromothiophene sulfonylpiperidine motif for SmcR inhibitor design (reference EC50 = 208.9 nM). - Fragment Elaboration: Bromine handle supports Suzuki cross-coupling for rapid library synthesis; sulfonamide and carboxylic acid offer directed H-bonding for ATP-binding pocket or nuclear receptor targeting. - Reliable Supply: In stock for immediate dispatch with competitive academic and bulk pricing.

Molecular Formula C11H14BrNO4S2
Molecular Weight 368.3 g/mol
CAS No. 1142209-86-6
Cat. No. B1293994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid
CAS1142209-86-6
Molecular FormulaC11H14BrNO4S2
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C11H14BrNO4S2/c12-9-1-2-11(18-9)19(16,17)13-5-3-8(4-6-13)7-10(14)15/h1-2,8H,3-7H2,(H,14,15)
InChIKeyMJUFRCDMIWICGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromothiophene Sulfonyl Piperidine Acetic Acid: Product Overview


{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-86-6) is a sulfonamide-based organic compound containing a 5‑bromo‑2‑thienyl sulfonyl group attached to a piperidine‑4‑acetic acid core [1]. This molecular architecture combines a brominated heteroaromatic ring with a sulfonamide linkage and a carboxylic acid functional handle. The bromothiophene moiety supports downstream cross‑coupling derivatization [2], while the piperidine‑acetic acid scaffold provides a versatile platform for conjugation, salt formation, and modulation of physicochemical properties in medicinal chemistry applications .

Bromothiophene handle enables Pd-catalyzed cross-coupling for SAR library synthesis

Carboxylic acid group supports amide coupling and salt formation for conjugate design

Sulfonamide-piperidine scaffold provides a privileged fragment for hit-to-lead optimization

Why a Generic Substitute Is Not Equivalent


Within the sulfonamide‑piperidine chemical class, small structural variations produce significant divergence in target binding, physicochemical properties, and synthetic utility. The 5‑bromo‑2‑thienyl sulfonyl group imparts a distinct electronic and steric profile compared to phenylsulfonyl, chloro‑thienyl, or pyrazolyl analogs, directly affecting hydrogen‑bonding capacity, halogen‑bonding potential, and cross‑coupling reactivity [1]. The acetic acid moiety at the piperidine 4‑position provides a specific pKa and derivatization handle that differs from methyl, ester, or carboxylate variants at alternative ring positions . These structural determinants translate into quantifiable differences in binding affinity, cellular activity, and downstream synthetic compatibility [2].

Halogen

Chloro or fluoro thienyl analogs exhibit slower oxidative addition, limiting cross-coupling diversification

Acid handle

Methyl or ester replacements lack the free carboxylic acid, reducing options for amide/ester conjugation

Core

Piperazine replacement may abolish ROR-alpha binding; the piperidine-acetic acid scaffold may provide distinct interaction profiles

Differentiation Evidence vs. Structural Analogs


Bromothiophene Sulfonamide vs. Phenylsulfonamide: Anticancer Potency

In a head‑to‑head series of aspirin‑sulfonamide hybrids, the bromothiophene‑containing analog exhibited substantially greater anticancer activity than phenylsulfonamide and other heteroaromatic variants against A549 human non‑small‑cell lung cancer cells [1]. The bromothiophene structure was the most effective among eight human cancer cell lines tested [2].

Anticancer potency (A549)
Class-level
Bromothiophene hybrid IC50 36 µM
Aspirin IC50 >1200 µM
Reported cell-model response context
≥33-fold improvement; aspirin-sulfonamide series
Anticancer Sulfonamide hybrids A549 cells

Thiophene Sulfonamide vs. Thiourea: Urease Inhibition

A series of 5‑arylthiophene‑2‑sulfonamides demonstrated measurable urease inhibition activity, with the 5‑phenylthiophene‑2‑sulfonamide core structure showing superior potency to the thiourea reference standard [1]. The 5‑bromothiophene‑2‑sulfonamide intermediate used in this study represents the closest synthetic precursor to the target compound [2].

Urease inhibition
Class-level
5-Phenylthiophene-2-sulfonamide IC50 ~30.8 µg/mL
Thiourea IC50 ~43 µg/mL
Supports enzyme inhibition screening context
~1.4-fold improvement; 5-bromothiophene intermediate
Urease inhibition Antibacterial Thiophene sulfonamide

Bromothienyl Sulfonyl Moiety in Quorum-Sensing Inhibition

The 5‑bromo‑2‑thienyl sulfonyl moiety is a critical pharmacophoric element in QStatin, a potent and selective SmcR quorum‑sensing inhibitor [1]. QStatin exhibits nanomolar potency across multiple Vibrio species, whereas analogs lacking the bromothiophene sulfonyl group show substantially reduced or abolished activity [2].

SmcR inhibition potency
Class-level
QStatin EC50 208.9 nM
Supports quorum-sensing inhibition context
≥48-fold vs non-brominated analogs; Vibrio harveyi
Quorum sensing SmcR inhibitor Antivirulence

Piperidine vs. Piperazine Core: ROR-alpha Binding

In a high‑throughput screening campaign against ROR‑alpha, the piperazine‑based analog 1‑[(5‑bromo‑2‑thienyl)sulfonyl]‑4‑methylpiperazine showed no meaningful binding activity [1]. This contrasts with expectations for the piperidine‑acetic acid scaffold, where the carboxylic acid moiety provides additional hydrogen‑bonding and electrostatic interaction potential [2].

Core scaffold binding (RORα)
Context-dependent
Piperidine-acetic acid scaffold predicted binding
Piperazine analog EC50 >99 µM (inactive)
Supports scaffold comparison review
Binding confirmation required for target compound
Nuclear receptor ROR-alpha Scaffold comparison

Carboxylic Acid vs. Methyl/Ester: Derivatization Capacity

The acetic acid moiety at the piperidine 4‑position provides a reactive carboxylic acid handle enabling amide coupling, esterification, and salt formation [1]. In contrast, the 4‑methylpiperidine and 3‑piperidinecarboxylate analogs lack this free acid functionality, limiting their utility in bioconjugation and prodrug strategies [2].

Derivatization versatility
Data to verify
Free -COOH enables amide/ester formation and salt formation
Supports synthetic utility review
Methyl/ester analogs lack acidic proton; pKa ~4.8 predicted
Derivatization handle Conjugation Prodrug design

Bromine Substituent: Halogen-Bonding and Cross-Coupling Reactivity

The 5‑bromo substituent on the thiophene ring serves a dual function: it provides a halogen‑bond donor site for target engagement and acts as a synthetic handle for Pd‑catalyzed Suzuki–Miyaura cross‑coupling [1]. This enables systematic SAR exploration by introducing diverse aryl/heteroaryl groups while maintaining the sulfonamide‑piperidine‑acetic acid core [2].

Halogen-bonding & cross-coupling
Data to verify
Bromine enables Suzuki coupling and halogen bonding
Supports synthetic versatility review
Chloro less reactive; fluoro inert; mild Pd conditions
Halogen bonding Suzuki coupling SAR exploration

Recommended Application Scenarios


Sulfonamide Hybrids for NSCLC Lead Optimization

Procurement scenario where this compound serves as a key intermediate or scaffold for generating bromothiophene‑containing sulfonamide hybrids. Based on evidence that bromothiophene sulfonamide analogs exhibit IC50 = 36 μM against A549 NSCLC cells—a ≥33‑fold improvement over parent aspirin—this compound enables systematic SAR exploration of the carboxylic acid moiety for amide or ester prodrug design while retaining the activity‑enhancing bromothiophene sulfonyl core [1].

SmcR-Targeted Antivirulence Drug Discovery

Scenario where the 5‑bromo‑2‑thienyl sulfonyl moiety is required for high‑affinity SmcR binding (EC50 = 208.9 nM in QStatin). Procurement of this compound provides the essential bromothiophene sulfonylpiperidine scaffold for generating novel SmcR inhibitors with potentially improved pharmacokinetic properties relative to the pyrazole‑based QStatin, leveraging the piperidine‑acetic acid core for solubility and metabolic stability optimization [1].

Fragment-Based Drug Discovery for Kinase/Nuclear Receptors

Fragment‑based screening scenario where the piperidine‑acetic acid sulfonamide core serves as a privileged fragment for hit‑to‑lead optimization. The combination of a sulfonamide H‑bond acceptor/donor, a bromine atom for halogen bonding, and a carboxylic acid for directed interactions makes this compound a suitable starting point for targeting ATP‑binding pockets or nuclear receptor ligand‑binding domains where such pharmacophoric elements are recurrent [1]. The availability of the bromine for cross‑coupling enables rapid fragment elaboration and library synthesis .

Urease Inhibition and Gram-Positive Antibacterial Synthesis

Procurement scenario supporting the synthesis of 5‑arylthiophene‑2‑sulfonamide derivatives for antibacterial drug discovery. The 5‑bromothiophene‑2‑sulfonamide core demonstrates urease inhibition (IC50 ~30.8 μg/mL for the phenyl derivative, exceeding thiourea reference) and is amenable to Suzuki coupling with diverse aryl boronic acids. The target compound provides the bromothiophene sulfonylpiperidine‑acetic acid scaffold for generating compound libraries with antibacterial and enzyme inhibition potential [1].

Application
Selection Property
Validation Focus
NSCLC cell-model SAR studies
Bromothiophene sulfonamide scaffold
Cell viability endpoint review
SmcR quorum-sensing inhibition research
5-Bromo-2-thienyl sulfonyl moiety
Transcriptional regulator assay context
Fragment-based lead discovery (nuclear receptors/kinases)
Sulfonamide-piperidine-acetic acid core
Binding assay and SAR exploration
Urease inhibition and antibacterial screening
Thiophene sulfonamide core
Enzyme inhibition and MIC screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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